Lauroylsarcosine

Vue d'ensemble

Description

Ce composé est largement utilisé dans les produits de soins personnels tels que les shampooings, les dentifrices et les mousses à raser en raison de ses excellentes propriétés moussantes et nettoyantes . Il est amphiphile, ce qui signifie qu'il possède à la fois des propriétés hydrophobes et hydrophiles, ce qui le rend efficace pour réduire la tension superficielle et émulsionner les huiles.

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Lauroylsarcosine, also known as sarcosyl, is an anionic surfactant derived from sarcosine . It primarily targets proteins, particularly membrane proteins . The compound’s amphiphilic nature, due to the hydrophobic 12-carbon chain (lauroyl) and the hydrophilic carboxylate, allows it to interact with these proteins .

Mode of Action

This compound interacts with its protein targets by denaturing them . This is facilitated by its anionic surfactant properties, which allow it to disrupt the structure of proteins, leading to their denaturation . Furthermore, it can coordinate with Zn (II) ions on the surface of minerals through carboxyl and carbonyl groups .

Biochemical Pathways

This compound’s interaction with proteins affects various biochemical pathways. For instance, it has been used in lysing solutions, such as the cornet assay, and extends to lysing protoplasts for chromosomal DNA isolation from Streptococcus mutans . It also plays a crucial role in concentrated salt solutions, facilitating cell lysis in RNA purification protocols and membrane solubilization .

Result of Action

The primary result of this compound’s action is the denaturation of proteins, leading to their disruption and potential loss of function . This property is utilized in various applications, such as the purification of membrane proteins . Additionally, it has been found to enhance the resonance light scattering intensity of proteins, which can be used for their detection .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and ionic strength. For instance, its carboxylate has a pKa of about 3.6 and is therefore negatively charged in solutions of pH greater than about 5.5 . Moreover, it has been reported that the weak resonance light scattering intensity of this compound was greatly enhanced by the addition of proteins at pH 3.4 and ionic strength 1.2 10–3 .

Analyse Biochimique

Biochemical Properties

Lauroylsarcosine plays a crucial role in biochemical reactions, particularly in protein purification . It is used in the extraction and solubilization of membrane proteins . It interacts with proteins, enhancing their solubility and facilitating their recovery from cell extracts . The nature of these interactions is primarily driven by the amphiphilic properties of this compound, which allow it to interact with both hydrophilic and hydrophobic regions of proteins .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been used to permeabilize baker’s yeast cells, leading to an increase in assayable cellular catalase activity . In another study, it was found that this compound greatly enhanced the weak Resonance Light Scattering (RLS) intensity of proteins, indicating its influence on protein function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with biomolecules. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic regions of proteins, influencing their solubility and function . It does not precipitate and is commonly used in place of SDS .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on proteins can change over time. For instance, the enhancement of RLS intensity by this compound was observed to increase with time, indicating a temporal effect

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, one study showed that this compound was used to deliver pDNA encoding TGF-β1 shRNA to the lungs of mice with bleomycin-induced pulmonary fibrosis . This suggests that the effects of this compound may vary with different dosages and in different biological contexts.

Metabolic Pathways

It is known that this compound is derived from a natural fatty acid and the amino acid derivative sarcosine, suggesting that it may be involved in lipid and amino acid metabolism .

Transport and Distribution

This compound has been shown to be transported and distributed within cells and tissues. For instance, it has been used to permeabilize baker’s yeast cells, suggesting that it can cross cell membranes

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le lauroyl sarcosinate de sodium est généralement synthétisé par acylation de la sarcosine avec de l'acide laurique, suivie d'une neutralisation avec de l'hydroxyde de sodium. La réaction est réalisée dans un ballon à quatre cols équipé d'un thermomètre, d'un agitateur, d'un entonnoir de goutte à goutte et d'un réfrigérant. L'acide laurique est dissous dans du méthanol anhydre et du bisulfate de sodium monohydraté est ajouté comme catalyseur. Le mélange est chauffé à 80 °C pendant plusieurs heures pour compléter la réaction .

Méthodes de production industrielle : Dans les environnements industriels, la production de lauroyl sarcosinate de sodium implique des étapes similaires mais à plus grande échelle. Le processus comprend l'utilisation de réacteurs continus et de systèmes automatisés pour garantir une qualité et un rendement constants. Le produit final est purifié par cristallisation ou distillation pour éliminer les impuretés.

Analyse Des Réactions Chimiques

Types de réactions : Le lauroyl sarcosinate de sodium subit principalement des réactions de substitution en raison de la présence des groupes amide et carboxylate. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courantes :

Réactions de substitution : Ces réactions impliquent souvent des nucléophiles tels que les ions hydroxyde ou les amines. Les conditions de réaction comprennent généralement des températures douces et un pH neutre à légèrement basique.

Réactions d'oxydation : Des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés pour oxyder le groupe lauroyle.

Réactions de réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent réduire le groupe carbonyle dans la chaîne lauroyle.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec des ions hydroxyde peuvent produire des alcools, tandis que les réactions d'oxydation peuvent produire des acides carboxyliques.

4. Applications de la recherche scientifique

Le lauroyl sarcosinate de sodium a une large gamme d'applications dans la recherche scientifique :

Biologie : Ce composé est utilisé dans la solubilisation et la séparation des protéines membranaires et des glycoprotéines.

5. Mécanisme d'action

Le lauroyl sarcosinate de sodium exerce ses effets principalement par ses propriétés tensioactives. Il réduit la tension superficielle, ce qui lui permet d'émulsionner les huiles et la saleté, qui peuvent ensuite être éliminées par rinçage. La nature amphiphile du composé lui permet d'interagir avec les molécules hydrophobes et hydrophiles, ce qui le rend efficace dans diverses applications. Dans les systèmes biologiques, il peut perturber les membranes cellulaires, entraînant une lyse cellulaire et la libération du contenu intracellulaire .

Composés similaires :

Laurylsulfate de sodium : Les deux sont des tensioactifs anioniques, mais le laurylsulfate de sodium est plus couramment utilisé et peut être plus irritant pour la peau.

Cocoyl isethionate de sodium : Un autre tensioactif doux utilisé dans les produits de soins personnels, connu pour ses propriétés nettoyantes douces.

Lauroyl lactylate de sodium : Fonction similaire mais dérivé de l'acide lactique, ce qui le rend plus adapté aux peaux sensibles.

Unicité : Le lauroyl sarcosinate de sodium est unique en raison de sa douceur et de sa biodégradabilité. Il est moins irritant que le laurylsulfate de sodium et présente une meilleure compatibilité avec la peau. Sa capacité à former des vésicules et des micelles stables le rend également précieux dans les systèmes d'administration de médicaments et d'autres applications avancées .

Comparaison Avec Des Composés Similaires

Sodium Lauryl Sulfate: Both are anionic surfactants, but sodium lauryl sulfate is more commonly used and can be more irritating to the skin.

Sodium Cocoyl Isethionate: Another mild surfactant used in personal care products, known for its gentle cleansing properties.

Sodium Lauroyl Lactylate: Similar in function but derived from lactic acid, making it more suitable for sensitive skin.

Uniqueness: Lauroylsarcosine (sodium salt) is unique due to its mildness and biodegradability. It is less irritating compared to sodium lauryl sulfate and has better compatibility with the skin. Its ability to form stable vesicles and micelles also makes it valuable in drug delivery systems and other advanced applications .

Propriétés

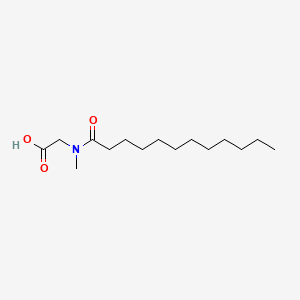

IUPAC Name |

2-[dodecanoyl(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19/h3-13H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACYUWVYYTXETD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68003-46-3 (ammonium salt) | |

| Record name | Glycine, N-methyl-N-(1-oxododecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7042011 | |

| Record name | N-Dodecanoyl-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | N-Lauroylsarcosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17196 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

97-78-9 | |

| Record name | Lauroylsarcosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-methyl-N-(1-oxododecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-LAUROYLSARCOSINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-methyl-N-(1-oxododecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Dodecanoyl-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-lauroylsarcosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAUROYL SARCOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIJ19P3L6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Lauroylsarcosine contribute to the synthesis of specific morphologies in materials like Hydroxyapatite and Calcium Carbonate?

A1: this compound acts as a surfactant, influencing crystal growth by preferentially adsorbing onto specific crystal faces. This selective interaction modifies surface energies, leading to the formation of various morphologies. For instance, in Hydroxyapatite synthesis, increasing the concentration of this compound shifts the morphology from oval to plate-like. [, ]

Q2: Can this compound impact biological systems?

A2: Yes, research suggests this compound can interact with biological systems. In a study, topical application of this compound on mice skin induced scratching behavior, linked to histamine release from epidermal keratinocytes, but not mast cells, indicating its potential to modulate cellular responses. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C15H29NO3 and a molecular weight of 271.4 g/mol. []

Q4: Is this compound compatible with noble metals like gold and silver in nanomaterial synthesis?

A4: Research indicates compatibility. This compound can function as a reducing agent and stabilizer in the synthesis of noble metal nanoparticles encapsulated within hollow silica nanospheres. []

Q5: Can this compound inhibit corrosion in metallic materials?

A5: Studies have shown that this compound can act as a corrosion inhibitor, specifically for Type 304L stainless steel. Its effectiveness is influenced by factors like concentration, chloride concentration, pH, and surface prepassivation. []

Q6: Can this compound be used to create catalytic systems?

A6: Yes, this compound has been successfully incorporated into metallomicellar systems for catalysis. For instance, a system using a cerium(III) complex and this compound micelles exhibited enhanced catalytic activity in hydrolyzing bis(4-nitrophenyl) phosphate ester (BNPP) compared to a cationic counterpart. This highlights its potential in facilitating specific chemical reactions. []

A5: While the provided research doesn't delve deeply into computational studies on this compound itself, there's a mention of using the Langmuir adsorption isotherm model to understand its adsorption behavior on cobalt surfaces. This suggests the applicability of computational models to analyze its interactions with other materials. []

Q7: Does the structure of this compound impact its biological activity?

A7: Yes, structural variations can influence activity. Comparing this compound with Sodium Lauryl Sulfate, another anionic surfactant, reveals differences in their antiviral activity against Herpes Simplex Virus. This suggests that subtle structural differences within this class of compounds can lead to varied interactions with biological targets and thus, different activity profiles. []

Q8: Can this compound be incorporated into drug delivery systems?

A8: Research indicates its potential in drug delivery. For example, thermoreversible gel formulations containing this compound have been explored as potential topical microbicides against sexually transmitted diseases. These formulations exhibited promising antiviral activity in both in vitro and in vivo models. []

Q9: Has the effectiveness of this compound against specific pathogens been investigated?

A9: Yes, studies have explored its antimicrobial properties. For example, this compound demonstrated potent inhibitory effects against Herpes Simplex Virus (HSV) in cell culture, highlighting its potential as a topical antiviral agent. [, ]

Q10: What are the safety implications of using this compound in topical applications?

A10: While this compound is generally considered safe for topical use, research highlights the importance of careful concentration considerations. One study revealed that a 1% this compound ointment caused skin erythema and keratinocyte damage in rats, emphasizing the need for thorough safety evaluations for topical formulations. []

Q11: Can this compound be used for targeted drug delivery?

A11: Research suggests it can be incorporated into targeted delivery systems. One study utilized this compound in a lung-targeting lipopolyplex for delivering a therapeutic gene. This system demonstrated successful gene delivery and therapeutic efficacy in a mouse model of pulmonary fibrosis. []

Q12: What analytical techniques are commonly employed to study this compound and its applications?

A12: Various techniques are used to characterize this compound and its effects. Common methods include: * Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the morphology and size of nanoparticles synthesized using this compound. [, , ] * Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy helps in identifying functional groups and characterizing the structure of materials. [, ] * Chromatography: Ion-exchange chromatography is used for the purification of this compound. []

Q13: Does the solubility of this compound change in the presence of carbon dioxide?

A13: Yes, research indicates that semifluorinated γ-cyclodextrin derivatives, synthesized using this compound, show altered solubility in densified CO2. They can also form soluble complexes with certain surfactants in liquid CO2, suggesting a potential application in CO2-based systems. []

Q14: Can this compound elicit an immune response?

A14: There is evidence suggesting potential immunogenic properties. In one study, immunization of cows with ferric enterobactin receptor (FepA) isolated using this compound led to a significant increase in serum and milk immunoglobulin G (IgG) antibodies against FepA. This suggests that this compound, or components extracted using it, can induce an immune response. []

Q15: What are some alternatives to this compound in specific applications?

A15: Depending on the application, several alternatives to this compound exist. * For synthesis: Other anionic surfactants, like Sodium Dodecyl Sulfate (SDS), can be used, although they may result in different morphologies of the synthesized materials. [, ]* For extraction: Triton X-100 is a common alternative, often used in combination with this compound for protein extraction. [] * For corrosion inhibition: Compounds like 1,2-4 Triazole (TAZ) and potassium oleate (PO) have been explored as alternatives, with PO demonstrating better performance in some cases. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.